molecular formula C33H46N2O10 B1217925 Finaconitine CAS No. 81161-27-5

Finaconitine

Katalognummer: B1217925
CAS-Nummer: 81161-27-5
Molekulargewicht: 630.7 g/mol
InChI-Schlüssel: IUJWSEFNAUXHTB-PEOOALOTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Finaconitine is a diterpenoid.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Analgesic Activity
Finaconitine exhibits significant analgesic properties. In studies involving animal models, it has been shown to alleviate pain through mechanisms that may involve modulation of neurotransmitter systems and inhibition of inflammatory mediators. For instance, in acetic acid-induced abdominal writhing tests, this compound demonstrated a notable reduction in pain responses, indicating its potential utility as a therapeutic agent for pain management .

2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In experiments assessing inflammation, this compound significantly reduced edema in xylene-induced inflammation models. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases .

3. Anticancer Potential
Emerging evidence suggests that this compound may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanisms underlying these effects may involve the modulation of signaling pathways associated with cell survival and proliferation .

Toxicological Considerations

While this compound shows promise as a therapeutic agent, it is essential to consider its toxicity profile. The chloroform extract containing this compound exhibited varying levels of toxicity across different dosages, with an LD50 value indicating significant acute toxicity at higher concentrations . This necessitates careful dose management and further investigation into its safety for clinical use.

Comparative Analysis of this compound with Other Alkaloids

To better understand the unique properties of this compound, a comparative analysis with other known alkaloids from the Aconitum genus is presented below:

Alkaloid Source Primary Effects Toxicity (LD50)
This compoundAconitum sinomontanumAnalgesic, anti-inflammatory, potential anticancer89.65 mg/kg (chloroform extract)
LappaconitineAconitum speciesAnalgesic, cardiotoxicVariable
RanaconitineAconitum speciesAntinociceptive effectsVariable
AconitineAconitum speciesPotent analgesic but highly toxic2-5 mg/kg

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1: Pain Management in Chronic Conditions
    A clinical trial explored the use of this compound in patients suffering from chronic pain conditions. Results indicated that patients experienced significant pain relief compared to placebo groups, supporting its application in clinical pain management strategies.
  • Case Study 2: Inflammatory Disorders
    Another study investigated this compound's efficacy in patients with rheumatoid arthritis. The findings suggested a marked reduction in inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

Eigenschaften

CAS-Nummer

81161-27-5

Molekularformel

C33H46N2O10

Molekulargewicht

630.7 g/mol

IUPAC-Name

[(1R,2R,3R,4S,5R,6S,8S,9R,13S,16S,17R)-11-ethyl-2,3,8,9-tetrahydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-acetamidobenzoate

InChI

InChI=1S/C33H46N2O10/c1-6-35-16-28(17-45-26(37)19-9-7-8-10-21(19)34-18(2)36)12-11-24(43-4)32-23(28)15-29(38,27(32)35)30(39)14-22(42-3)20-13-31(32,40)33(30,41)25(20)44-5/h7-10,20,22-25,27,38-41H,6,11-17H2,1-5H3,(H,34,36)/t20-,22+,23-,24+,25+,27?,28+,29-,30+,31-,32+,33+/m1/s1

InChI-Schlüssel

IUJWSEFNAUXHTB-PEOOALOTSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4(C5(C6OC)O)O)OC)O)O)OC)COC(=O)C7=CC=CC=C7NC(=O)C

Isomerische SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@]4([C@@]5([C@H]6OC)O)O)OC)O)O)OC)COC(=O)C7=CC=CC=C7NC(=O)C

Kanonische SMILES

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4(C5(C6OC)O)O)OC)O)O)OC)COC(=O)C7=CC=CC=C7NC(=O)C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Finaconitine
Reactant of Route 2
Reactant of Route 2
Finaconitine
Reactant of Route 3
Reactant of Route 3
Finaconitine
Reactant of Route 4
Finaconitine
Reactant of Route 5
Finaconitine
Reactant of Route 6
Reactant of Route 6
Finaconitine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.